![molecular formula C18H24N2O2S B2898051 N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1795297-96-9](/img/structure/B2898051.png)
N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide
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Description
N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activities
A study by Tsubouchi et al. (1994) detailed the synthesis of 2-oxaisocephems with thio-substituted methyl groups and their potent antibacterial activities against gram-positive bacteria, including MRSA and Enterococcus faecalis. This research demonstrates the compound's relevance in developing new antibacterial agents (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
Conformationally Constrained Dipeptide Surrogates
Cluzeau and Lubell (2004) synthesized 4-aryl indolizidin-9-one amino acids as constrained Ala-Phe dipeptide surrogates to study conformation-activity relationships of biologically active peptides. This work illustrates the compound's potential in peptide and protein research (Cluzeau & Lubell, 2004).
Bridged Bicyclic Compounds
Research by Hirshfeld, Taub, and Glotter (1972) on the lactonisation of N-(carboxymethyl)-4-phenyl-4-ethylpyrrolidin-3-ols to form bicyclic lactones highlights the compound's utility in synthesizing complex bicyclic structures, which are significant in medicinal chemistry (Hirshfeld, Taub, & Glotter, 1972).
Beta-Lactamase Inhibitor Study
A study by English et al. (1978) on CP-45,899 as a beta-lactamase inhibitor extending the antibacterial spectrum of beta-lactams showcases the relevance of similar compounds in combating antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978).
P2X7 Receptor Antagonists
Michel et al. (2009) described the mechanism of action of species-selective P2X7 receptor antagonists, providing insight into the compound's potential in developing treatments for conditions mediated by the P2X7 receptor (Michel, Ng, Roman, Clay, Dean, & Walter, 2009).
properties
IUPAC Name |
N-[4-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-12(21)19-14-5-3-13(4-6-14)9-18(22)20-15-7-8-16(20)11-17(10-15)23-2/h3-6,15-17H,7-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLOQXAMJBOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide |
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